molecular formula C11H18N2O2 B13288223 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13288223
M. Wt: 210.27 g/mol
InChI Key: UBOSPFWKHGAZOA-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes a carboxylic acid group and two methyl groups attached to the pyrazole ring, as well as a dimethyl-propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2,2-dimethyl-propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methyl groups on the pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes or receptors, modulating their function. These interactions contribute to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole: Lacks the carboxylic acid group, affecting its reactivity and applications.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the dimethyl-propyl group, influencing its physical and chemical properties.

Uniqueness: 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the carboxylic acid group and the dimethyl-propyl group

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-3,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H18N2O2/c1-7-9(10(14)15)8(2)13(12-7)6-11(3,4)5/h6H2,1-5H3,(H,14,15)

InChI Key

UBOSPFWKHGAZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C)C)C)C(=O)O

Origin of Product

United States

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